molecular formula C16H20ClN B2787692 2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride CAS No. 1989672-55-0

2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride

Cat. No.: B2787692
CAS No.: 1989672-55-0
M. Wt: 261.79
InChI Key: NFQMOAVZDCWZMC-UHFFFAOYSA-N
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Description

2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C16H20ClN. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique structural properties, which make it valuable in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride typically involves the reaction of 2-methylpyrrolidine with naphthalen-1-ylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the naphthalen-1-ylmethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethyl ketones, while reduction can produce naphthalen-1-ylmethyl alcohols.

Scientific Research Applications

2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its use, whether in biological studies or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(naphthalen-2-yl)propan-1-amine
  • Methyl 2-(naphthalen-2-yl)acetate
  • Naphthalen-1-ylmethylamine derivatives

Uniqueness

2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its versatility as a small molecule scaffold makes it particularly valuable in research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-methyl-2-(naphthalen-1-ylmethyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-16(10-5-11-17-16)12-14-8-4-7-13-6-2-3-9-15(13)14;/h2-4,6-9,17H,5,10-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQMOAVZDCWZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC=CC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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